molecular formula C10H8N2O B13968434 2h-[1,3]Oxazino[3,2-a]benzimidazole CAS No. 59474-54-3

2h-[1,3]Oxazino[3,2-a]benzimidazole

Cat. No.: B13968434
CAS No.: 59474-54-3
M. Wt: 172.18 g/mol
InChI Key: HINOQFFYPXRGKW-UHFFFAOYSA-N
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Description

2H-[1,3]Oxazino[3,2-a]benzimidazole is a heterocyclic compound that combines the structural features of oxazine and benzimidazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-[1,3]Oxazino[3,2-a]benzimidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with aldehydes or ketones in the presence of a catalyst. For instance, using a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions can yield the desired product with high efficiency .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of green chemistry and the use of eco-friendly catalysts are often emphasized to ensure sustainable and efficient production processes .

Chemical Reactions Analysis

Types of Reactions: 2H-[1,3]Oxazino[3,2-a]benzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzimidazole ring, often using halogenated reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

2H-[1,3]Oxazino[3,2-a]benzimidazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-[1,3]Oxazino[3,2-a]benzimidazole involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit the activity of enzymes involved in cell proliferation, leading to apoptosis (programmed cell death). The compound’s structure allows it to bind to DNA or proteins, disrupting their normal function and thereby exerting its biological effects .

Comparison with Similar Compounds

Uniqueness: 2H-[1,3]Oxazino[3,2-a]benzimidazole is unique due to its combined structural features of oxazine and benzimidazole, which confer distinct chemical and biological properties. This dual nature allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to its individual components .

Properties

CAS No.

59474-54-3

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2H-[1,3]oxazino[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N2O/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-6H,7H2

InChI Key

HINOQFFYPXRGKW-UHFFFAOYSA-N

Canonical SMILES

C1C=CN2C3=CC=CC=C3N=C2O1

Origin of Product

United States

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